
7-(Trifluoromethyl)indolizine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Trifluoromethyl)indolizine-1-carbaldehyde is a chemical compound with the molecular formula C10H6F3NO and a molecular weight of 213.16 g/mol . This compound belongs to the indolizine family, which is known for its diverse biological and chemical properties. The presence of the trifluoromethyl group at the 7th position and the carbaldehyde group at the 1st position makes this compound particularly interesting for various scientific applications.
Métodos De Preparación
The synthesis of 7-(Trifluoromethyl)indolizine-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the one-pot synthesis, which includes the reaction of appropriate starting materials under specific conditions . Spectroscopic techniques such as infrared spectroscopy, proton nuclear magnetic resonance spectroscopy, carbon-13 nuclear magnetic resonance spectroscopy, and high-resolution mass spectrometry are used to confirm the structure of the synthesized compound .
Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis typically involves the use of reagents like trifluoromethyl-substituted precursors and aldehyde-forming agents under controlled conditions.
Análisis De Reacciones Químicas
7-(Trifluoromethyl)indolizine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
7-(Trifluoromethyl)indolizine-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 7-(Trifluoromethyl)indolizine-1-carbaldehyde involves its interaction with various molecular targets. For instance, derivatives of this compound have been shown to selectively target enzymes like cyclooxygenase-2, tumor necrosis factor-alpha, and interleukin-6 . These interactions can lead to anti-inflammatory effects, making the compound and its derivatives valuable in medical research.
Comparación Con Compuestos Similares
Similar compounds to 7-(Trifluoromethyl)indolizine-1-carbaldehyde include:
- 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid
- Ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate
Compared to these compounds, this compound is unique due to its specific substitution pattern and the presence of both the trifluoromethyl and carbaldehyde groups
Propiedades
Fórmula molecular |
C10H6F3NO |
|---|---|
Peso molecular |
213.16 g/mol |
Nombre IUPAC |
7-(trifluoromethyl)indolizine-1-carbaldehyde |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-2-4-14-3-1-7(6-15)9(14)5-8/h1-6H |
Clave InChI |
QZVFNNGWMJRZES-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C=CC(=C2C=C1C(F)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


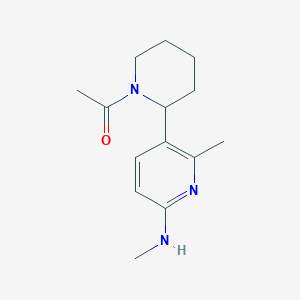
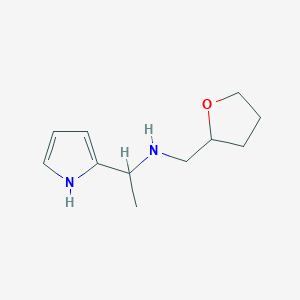
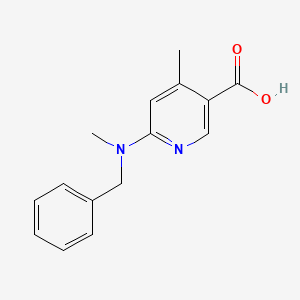

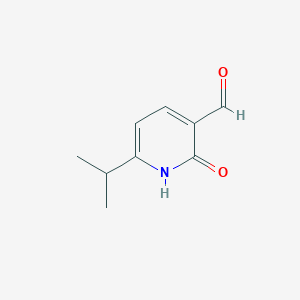

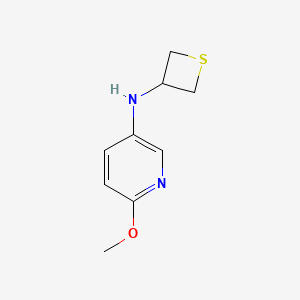
![6-Bromoimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13004078.png)



![3-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13004101.png)
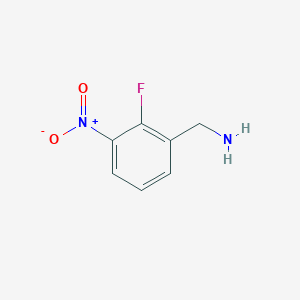
![2-Bromo-7-iodo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13004112.png)
